

Application of [1-13Cgal]Lactose in pediatric gastroenterology research

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Compound of Interest

Compound Name: [1-13Cgal]Lactose Monohydrate

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For Researchers, Scientists, and Drug Development Professionals

Application Notes

The stable isotope [1-¹³C]Lactose serves as a non-invasive diagnostic and research tool in pediatric gastroenterology, primarily for the assessment of lactose malabsorption and intolerance. Its application is centered around the ¹³C-Lactose Breath Test (¹³C-LBT), which offers a direct and semi-quantitative measure of lactase enzyme activity in the small intestine. [1] This method is particularly valuable in the pediatric population due to its safety, as it avoids the use of ionizing radiation.[2][3][4]

The principle of the ¹³C-LBT lies in the oral administration of lactose labeled with the stable isotope carbon-13 at the first carbon position ([1-¹³C]Lactose). In individuals with sufficient lactase activity, [1-¹³C]Lactose is hydrolyzed into [1-¹³C]glucose and galactose. The labeled glucose is then absorbed and metabolized, leading to the production of ¹³CO₂ which is exhaled in the breath. The rate and amount of ¹³CO₂ exhaled are directly proportional to the rate and amount of lactose digested and absorbed.[1] In cases of lactase deficiency, undigested [1-¹³C]Lactose passes into the colon where it is fermented by bacteria, resulting in minimal to no ¹³CO₂ production from the labeled glucose.



The ¹³C-LBT is considered a more direct and potentially more accurate method for assessing lactose digestion compared to the more commonly used hydrogen (H₂) breath test.[1] The H₂ breath test is an indirect method that measures the hydrogen gas produced by bacterial fermentation of undigested lactose in the colon. Consequently, the H₂ breath test can be influenced by factors such as the composition of the gut microbiota (e.g., non-hydrogen producing flora) and small intestinal bacterial overgrowth (SIBO), which can lead to false-negative or false-positive results, respectively.[1] The ¹³C-LBT is less susceptible to these interferences.[1]

Recent research has focused on optimizing the ¹³C-LBT and comparing its diagnostic accuracy to other methods, including genetic testing for lactase non-persistence. Studies have shown that the combined measurement of ¹³CO₂ and H₂ can improve the diagnostic yield for lactose malabsorption.

Quantitative Data Summary

The following tables summarize key quantitative data from studies evaluating the diagnostic performance of the ¹³C-Lactose Breath Test.

Table 1: Diagnostic Accuracy of the ¹³CO₂ Breath Test Compared to Jejunal Lactase Activity

Parameter	¹³CO₂ Breath Test	H₂ Breath Test
Sensitivity	0.84	0.68
Specificity	0.96	0.89
Cutoff Value	14.5% cumulative ¹³ CO ₂ excretion at 4 hours	Not specified in this study
Patient Population	47 patients with chronic abdominal pain or diarrhea	47 patients with chronic abdominal pain or diarrhea
Data from a study comparing breath tests to jejunal lactase activity.[5]		



Table 2: Performance of ¹³CO₂ Measurement in H₂-Negative Subjects Compared to Genetic Testing

Parameter	Value
Area Under the Curve (AUC) of ROC	0.852
Sensitivity (at 14.5% cutoff)	93%
Specificity (at 14.5% cutoff)	51%
Optimal Cutoff (cumulative ¹³ C excretion)	12.65%
Sensitivity (at 12.65% cutoff)	93%
Specificity (at 12.65% cutoff)	70%
Patient Population	151 subjects (including a pediatric population of 63) referred for lactose breath testing and healthy controls, with a lactase non-persistent genotype as the gold standard.
Data from a proof-of-concept study assessing the added value of ¹³ C analysis in H ₂ -negative individuals.[6]	

Experimental Protocols

Protocol 1: ¹³C-Lactose Breath Test for Diagnosis of Lactose Malabsorption

This protocol is a composite based on methodologies described in the cited literature and is intended for research purposes.

1. Patient Preparation:

• Fasting: Patients should fast for a minimum of 8-12 hours overnight prior to the test. Water is permitted.[7]

Methodological & Application



- Dietary Restrictions: For 24 hours before the test, patients should avoid milk, dairy products, and other foods containing lactose. A low-residue diet, such as meat, fish, and rice, is recommended.[1]
- Medication Restrictions:
 - Antibiotics should be avoided for at least 4 weeks prior to the test.[7]
 - Laxatives and probiotics should be avoided for at least 7 days before the test.[1][7]
 - Anti-diarrhea medications should be avoided for 2 days before the test.
- Other Restrictions:
 - Vigorous exercise should be avoided for 1 hour before and during the test.[7]
 - Smoking and exposure to secondhand smoke should be avoided on the day of and the day before the test.[7]
 - On the day of the test, patients should not use toothpaste; teeth can be brushed with water only.[7]

2. Test Procedure:

- Baseline Breath Sample: Before administration of the [1-13C]Lactose, a baseline breath sample is collected. The patient exhales into a collection bag or tube.
- Substrate Administration:
 - A dose of [1-¹³C]Lactose is administered orally. The typical dose for children is 1 g/kg of body weight, with a maximum dose of 25-50 g.[8] The lactose is dissolved in approximately 200 ml of water.[1]
- Post-Dose Breath Sample Collection:
 - Breath samples are collected at regular intervals after the ingestion of the lactose solution.
 Common collection schedules are every 15-30 minutes for a total duration of 2-4 hours.[1]
 [7][9]



 Symptom Monitoring: Throughout the test, any symptoms such as abdominal pain, bloating, diarrhea, or nausea should be recorded.

3. Sample Analysis:

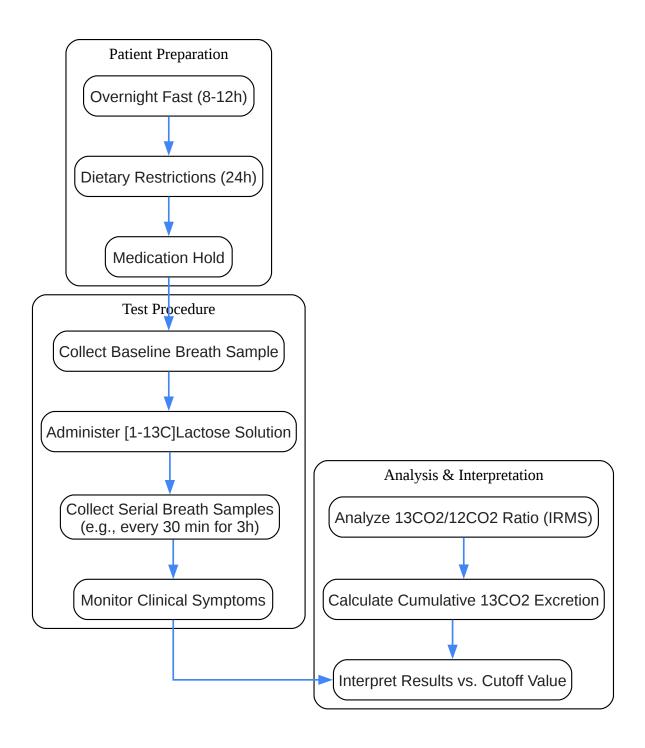
- The collected breath samples are analyzed for their ¹³CO₂/¹²CO₂ ratio using Isotope Ratio Mass Spectrometry (IRMS).
- The results are typically expressed as the change in ¹³CO₂ enrichment over baseline (delta over baseline, DOB) or as a cumulative percentage of the ¹³C dose recovered (cPDR) over the test duration.

4. Interpretation of Results:

- A low cumulative excretion of ¹³CO₂ (e.g., <14.5% or <12.65% at 4 hours, depending on the established cutoff) is indicative of lactose malabsorption.[5][6] The specific cutoff values may vary between laboratories and should be validated.
- The presence of clinical symptoms during the test in conjunction with a positive breath test result suggests lactose intolerance.

Visualizations

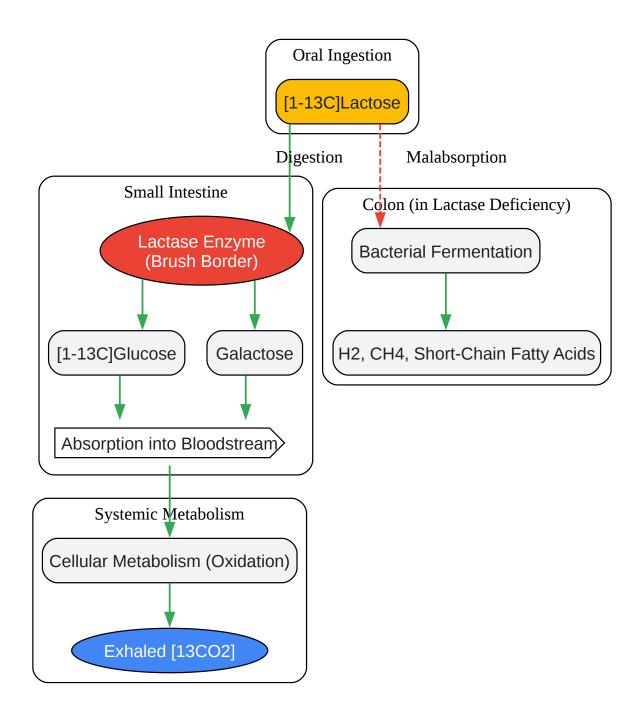




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Caption: Experimental workflow for the ¹³C-Lactose Breath Test.





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Caption: Metabolic fate of [1-13C]Lactose in the human body.



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